2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound characterized by its complex structure, which includes chloroaniline and sulfamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chloro-4-nitrophenylamine with 3-chloroaniline under controlled conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfamation: The final step involves the reaction of the amine intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the chloroaniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under conditions such as catalytic hydrogenation.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Products may include various oxidized derivatives depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include hydroxylated derivatives.
Scientific Research Applications
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfamate-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate often involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Pathways: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenyl-N,N-dimethylsulfamate
- 3-chloroanilino-4-chlorophenyl-N,N-dimethylsulfamate
Uniqueness
Compared to similar compounds, 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPAJKITNHDQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.